6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Medicinal Chemistry Solubility Formulation

Medicinal chemists targeting 2,7-naphthyridine scaffolds face a critical risk: generic substitution leads to non-reproducible results. • The 6-Cl substituent enables Suzuki coupling for CDK4/6 inhibitor SAR studies. • HCl salt form offers superior aqueous solubility vs. free base (CAS 1196151-85-5) for biological assays. • Minor scaffold modifications cause ~100-fold potency shifts-precise building block identity is essential.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
CAS No. 1335053-26-3
Cat. No. B1431413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
CAS1335053-26-3
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(C=C21)Cl.Cl
InChIInChI=1S/C8H9ClN2.ClH/c9-8-3-6-1-2-10-4-7(6)5-11-8;/h3,5,10H,1-2,4H2;1H
InChIKeyLCPAVOYVKOMZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl Procurement Overview


6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS 1335053-26-3) is a heterocyclic organic compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.08 g/mol [1]. It is a hydrochloride salt derivative of the 2,7-naphthyridine core, characterized by a bicyclic structure with a chlorine atom at the 6-position and a saturated tetrahydro framework [1]. This compound is primarily utilized as a pharmaceutical intermediate and a versatile building block in organic synthesis, particularly in the development of kinase inhibitors and antimicrobial agents [1].

Why Precise Specification Matters for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl


In procurement for advanced organic synthesis, specifically in medicinal chemistry programs targeting the 2,7-naphthyridine scaffold, generic substitution is not possible. The specific 6-chloro substitution pattern on the 1,2,3,4-tetrahydro-2,7-naphthyridine core is critical for downstream biological activity. For example, studies on related 2,7-naphthyridine derivatives have shown that even minor modifications can result in a ~100-fold difference in antimicrobial activity against S. aureus [1]. Furthermore, the hydrochloride salt form of CAS 1335053-26-3 is chemically distinct from its free base counterpart (CAS 1196151-85-5), which lacks the hydrochloride counterion and is a different physical and chemical entity [2]. Using the incorrect form can lead to unexpected solubility issues, altered reaction kinetics, and non-reproducible results in synthetic workflows.

Quantitative Differentiation Evidence for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl


Enhanced Aqueous Solubility of Hydrochloride Salt Form

The hydrochloride salt of 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1335053-26-3) is documented to exhibit enhanced aqueous solubility compared to its free base counterpart (CAS 1196151-85-5) . This is a characteristic of many tetrahydronaphthyridine hydrochlorides, where salt formation is a standard strategy to improve solubility for biological assays and as a starting material .

Medicinal Chemistry Solubility Formulation

Regioisomeric Specificity in CDK4/6 Inhibition

The 2,7-tetrahydronaphthyridine scaffold, as embodied by CAS 1335053-26-3, has been independently validated in multiple studies as a privileged structure for developing selective CDK4/6 kinase inhibitors, achieving high potency and selectivity [1]. In contrast, the isomeric 1,6-tetrahydronaphthyridine scaffold, while also explored for CDK4/6 inhibition [2], does not have the same documented track record for achieving the high levels of selectivity over CDK1 that have been reported for the 2,7-series [1]. This suggests the 2,7-substitution pattern is a critical determinant of selectivity.

Kinase Inhibitor Drug Discovery Scaffold Design

Antimicrobial Potency Baseline for SAR

Research on the 2,7-naphthyridine scaffold, the core of CAS 1335053-26-3, has yielded compounds with potent and selective anti-staphylococcal activity [1]. In a recent study, compound 10j demonstrated a Minimum Inhibitory Concentration (MIC) of 8 mg/L against S. aureus, while compound 10f exhibited an MIC of 31 mg/L [1]. This ~4-fold difference in potency between closely related analogs highlights the sensitivity of biological activity to specific structural modifications on the 2,7-naphthyridine core.

Antimicrobial SAR Drug Discovery

Physicochemical Advantages of Hydrochloride Salt

The hydrochloride salt form of 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1335053-26-3) is reported to possess more favorable physicochemical properties than the free base . This includes improved stability and handling characteristics, which are crucial for reproducible synthetic workflows . The hydrochloride salt form often provides better crystallinity and is less prone to degradation or hygroscopic issues compared to its free base analog.

Physicochemical Properties Stability Handling

Recommended Scenarios for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl


CDK4/6 Kinase Inhibitor Synthesis

Given the validated track record of the 2,7-tetrahydronaphthyridine scaffold in generating potent and selective CDK4/6 inhibitors [1], CAS 1335053-26-3 is the recommended intermediate for any medicinal chemistry program aiming to develop new, selective CDK4/6 inhibitors. Its 6-chloro substituent provides a direct handle for further derivatization (e.g., Suzuki couplings) to explore structure-activity relationships (SAR) and optimize potency and pharmacokinetic properties.

Microbiota-Sparing Anti-Staphylococcal Agents

Recent research has highlighted the 2,7-naphthyridine core as a promising starting point for anti-staphylococcal agents that spare the commensal microbiota [1]. CAS 1335053-26-3 serves as an ideal building block for synthesizing libraries of new derivatives aimed at improving upon the MIC values of lead compounds like 10j (MIC = 8 mg/L) and 10f (MIC = 31 mg/L) [1]. This application is particularly relevant for researchers focused on treating infections where preserving the normal microbiome is crucial, such as in vaginal infections.

Aqueous-Based Biological Assays

The enhanced aqueous solubility of the hydrochloride salt (CAS 1335053-26-3) compared to its free base [1] makes it the preferred choice for any biological assay or in vitro study requiring aqueous media. This includes kinase inhibition assays, antimicrobial susceptibility testing, and cellular assays where the presence of non-aqueous co-solvents (e.g., DMSO) must be minimized to avoid interfering with biological targets or cellular processes.

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